Cas no 77223-21-3 (7-chloro-2,4-dimethyl-1,8-naphthyridine)

7-Chloro-2,4-dimethyl-1,8-naphthyridine is a heterocyclic organic compound featuring a naphthyridine core substituted with chloro and methyl functional groups. Its molecular structure, characterized by a fused bicyclic system, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group at the 7-position enhances reactivity for further functionalization, while the methyl groups at the 2- and 4-positions contribute to steric and electronic modulation. This compound is particularly useful in the development of bioactive molecules, including potential antimicrobial and antiviral agents. Its stability and well-defined reactivity profile facilitate precise modifications, making it a versatile building block in medicinal chemistry and material science applications.
7-chloro-2,4-dimethyl-1,8-naphthyridine structure
77223-21-3 structure
Product Name:7-chloro-2,4-dimethyl-1,8-naphthyridine
CAS No:77223-21-3
MF:C10H9ClN2
MW:192.644860982895
MDL:MFCD00206716
CID:578917
PubChem ID:273272
Update Time:2025-06-07

7-chloro-2,4-dimethyl-1,8-naphthyridine Chemical and Physical Properties

Names and Identifiers

    • 1,8-Naphthyridine,7-chloro-2,4-dimethyl-
    • 7-Chloro-2,4-dimethyl-[1,8]naphthyridine
    • 7-chloro-2,4-dimethyl-1,8-naphthyridine
    • 2,4-dimethyl-7-chloro-1,8-naphthyridine
    • 2-chloro-5,7-dimethyl-1,8-naphthyridine
    • 5,7-dimethyl-2-chloro-1,8-naphtyridine
    • 7-Chlor-2,4-dimethyl-[1,8]naphthyridin
    • AC1L6SX0
    • AC1Q3RYQ
    • AR-1H3279
    • chloronaphy
    • CTK5E4051
    • F1957-0043
    • NSC118393
    • HLCDGFNOHFBIMK-UHFFFAOYSA-N
    • FT-0764876
    • DTXSID50297827
    • SCHEMBL9379954
    • AKOS002681111
    • 77223-21-3
    • EN300-235782
    • SR-01000473539
    • SR-01000473539-1
    • E86063
    • NSC-118393
    • DA-35731
    • MDL: MFCD00206716
    • Inchi: 1S/C10H9ClN2/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3
    • InChI Key: HLCDGFNOHFBIMK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C(N=1)=NC(C)=CC=2C

Computed Properties

  • Exact Mass: 192.04557
  • Monoisotopic Mass: 192.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • Density: 1.246
  • Boiling Point: 305°C at 760 mmHg
  • Flash Point: 166.9°C
  • Refractive Index: 1.627
  • PSA: 25.78

7-chloro-2,4-dimethyl-1,8-naphthyridine Pricemore >>

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